molecular formula C13H20N2OS B5143858 1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine

1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine

Cat. No. B5143858
M. Wt: 252.38 g/mol
InChI Key: ZXTZJHFCTZATOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound may act as an agonist or antagonist of certain neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. It has also been shown to have antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation. Additionally, this compound has been shown to have neuroprotective effects and may promote cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its neuroprotective effects and potential as a modulator of neurotransmitter receptors make it a promising compound for drug discovery. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of this compound for use in humans.

Future Directions

There are several future directions for research on 1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its effects on neurotransmitter receptors. Additionally, further research is needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine can be synthesized using various methods, including the reaction of 1-ethylpiperazine with 5-ethyl-3-thiophenecarboxylic acid in the presence of a coupling reagent. Another method involves the reaction of 1-ethylpiperazine with 5-ethyl-3-thiophenecarboxylic acid chloride in the presence of triethylamine. The yield of the compound varies depending on the method used.

Scientific Research Applications

1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent and as a modulator of neurotransmitter receptors.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(5-ethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-3-12-9-11(10-17-12)13(16)15-7-5-14(4-2)6-8-15/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTZJHFCTZATOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)(5-ethylthiophen-3-yl)methanone

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